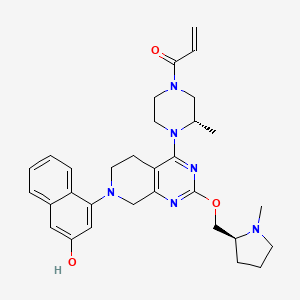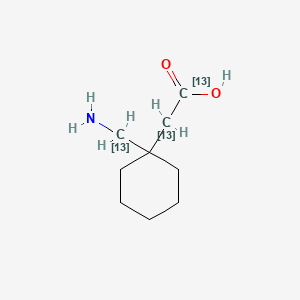
Gabapentin-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gabapentin-13C3 is a labeled analog of gabapentin, an anticonvulsant medication primarily used to treat seizures, fibromyalgia, and neuropathic pain . The compound is structurally similar to gamma-aminobutyric acid (GABA), a neurotransmitter, but it does not bind to GABA receptors . Instead, it is used as an internal standard in mass spectrometry-based testing and isotope dilution methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gabapentin-13C3 is synthesized by incorporating carbon-13 isotopes into the gabapentin molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions . The process may involve multiple steps, including the formation of intermediate compounds, purification, and final labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Gabapentin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Gabapentin-13C3 has a wide range of scientific research applications:
Mecanismo De Acción
The precise mechanism of action of Gabapentin-13C3 is not fully understood. it is known to bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system . This binding reduces the excitatory influx of calcium, thereby inhibiting the release of neurotransmitters like glutamate and substance P . Additionally, this compound enhances GABA synthesis and increases the expression of GABA_A receptors, contributing to its anticonvulsant and analgesic effects .
Comparación Con Compuestos Similares
Gabapentin-13C3 is structurally and functionally related to other GABA analogs, such as:
Vigabatrin: An irreversible inhibitor of GABA transaminase, leading to increased levels of GABA in the brain.
Tiagabine: Inhibits GABA reuptake, increasing the availability of GABA at synaptic sites.
This compound is unique due to its labeled carbon-13 isotopes, making it particularly useful in analytical and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
2-[1-(amino(113C)methyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6+1,7+1,8+1 |
Clave InChI |
UGJMXCAKCUNAIE-TTXLGWKISA-N |
SMILES isomérico |
C1CCC(CC1)([13CH2][13C](=O)O)[13CH2]N |
SMILES canónico |
C1CCC(CC1)(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)
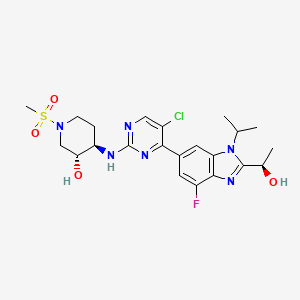

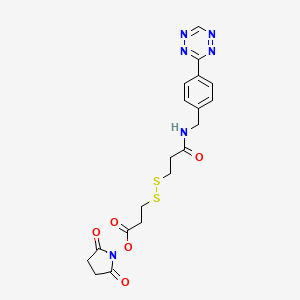



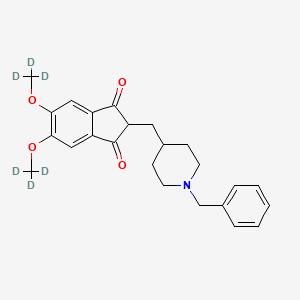

![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)

